

3-Desacetyl Cefotaxime lactone chemical structure and properties

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Compound of Interest

Compound Name: 3-Desacetyl Cefotaxime lactone

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An In-Depth Technical Guide to 3-Desacetyl Cefotaxime Lactone

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies for **3-Desacetyl Cefotaxime lactone**. This document is intended for researchers, scientists, and professionals involved in drug development and pharmaceutical analysis.

Chemical Structure and Identification

3-Desacetyl Cefotaxime lactone is a significant degradation product and metabolite of the third-generation cephalosporin antibiotic, Cefotaxime.^{[1][2]} It is also recognized as an impurity in Cefotaxime sodium preparations.^{[1][2]} The lactone is formed from the intramolecular cyclization of desacetylcefotaxime, particularly under acidic conditions.

Below is a diagram illustrating the chemical structure of **3-Desacetyl Cefotaxime lactone**.

Caption: Chemical structure of **3-Desacetyl Cefotaxime lactone**.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Desacetyl Cefotaxime lactone** is presented in the table below. This data is crucial for its handling, formulation, and analytical method development.

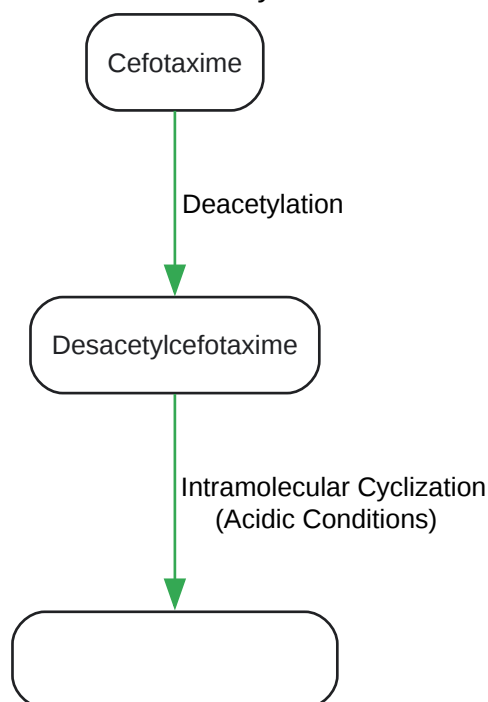
Property	Value	Reference(s)
IUPAC Name	(5aR,6R)-6-(((2Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetyl)amino)-5a,6-dihydro-3H,7H-azeto(2,1-b)furo(3,4-d)(1,3)thiazine-1,7(4H)-dione	[2]
Synonyms	Deacetylcefotaxime lactone, Cefotaxime impurity E, Ceftriaxone impurity B	[2]
CAS Number	66340-33-8	[1][2]
Molecular Formula	C ₁₄ H ₁₃ N ₅ O ₅ S ₂	[1][2]
Molecular Weight	395.41 g/mol	[1]
Appearance	White to off-white solid	[3]
Solubility	Very slightly soluble in water (0.4 g/L at 25°C). Soluble in DMSO.	[4]
pKa	8.25 ± 0.20 (Predicted)	[4]
SMILES	<chem>CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3</chem>	[1][2]

Synthesis and Formation

3-Desacetyl Cefotaxime lactone is not typically synthesized directly but is formed as a degradation product of Cefotaxime. The primary route of formation involves the deacetylation of Cefotaxime to desacetylcefotaxime, which then undergoes intramolecular cyclization to form the lactone, a process that is accelerated in a highly acidic medium.

The following diagram illustrates the formation pathway of **3-Desacetyl Cefotaxime lactone** from Cefotaxime.

Formation of 3-Desacetyl Cefotaxime Lactone



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Caption: Formation pathway from Cefotaxime.

Experimental Protocol: Preparation by Acidic Hydrolysis of Desacetylcefotaxime

This protocol describes a potential method for the preparation of **3-Desacetyl Cefotaxime lactone** from desacetylcefotaxime, based on literature describing its formation in acidic conditions.[5]

Materials:

- Desacetylcefotaxime
- Hydrochloric acid (HCl), 1 M

- Deionized water
- Ethyl acetate
- Sodium bicarbonate (NaHCO_3), saturated solution
- Magnesium sulfate (MgSO_4), anhydrous
- Rotary evaporator
- pH meter
- Separatory funnel
- Standard laboratory glassware

Procedure:

- Dissolve a known amount of desacetylcefotaxime in deionized water.
- Adjust the pH of the solution to approximately 2.0 using 1 M HCl while stirring.
- Heat the solution gently to 40-50 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Once the reaction is complete (indicated by the disappearance of the desacetylcefotaxime spot/peak), cool the reaction mixture to room temperature.
- Neutralize the solution carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7.0.
- Extract the aqueous solution multiple times with ethyl acetate.
- Combine the organic extracts and wash them with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude **3-Desacetyl Cefotaxime lactone**.

- The crude product can be further purified by column chromatography or recrystallization.

Analytical Methodologies

Accurate and precise analytical methods are essential for the quantification and characterization of **3-Desacetyl Cefotaxime lactone**, particularly in stability studies of Cefotaxime and in biological matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of **3-Desacetyl Cefotaxime lactone**.

Instrumentation:

- HPLC system with a UV detector
- C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
- Data acquisition and processing software

Chromatographic Conditions (Example):

- Mobile Phase: A gradient of mobile phase A (e.g., 0.05 M phosphate buffer, pH 7.0) and mobile phase B (e.g., acetonitrile).
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Injection Volume: 20 µL

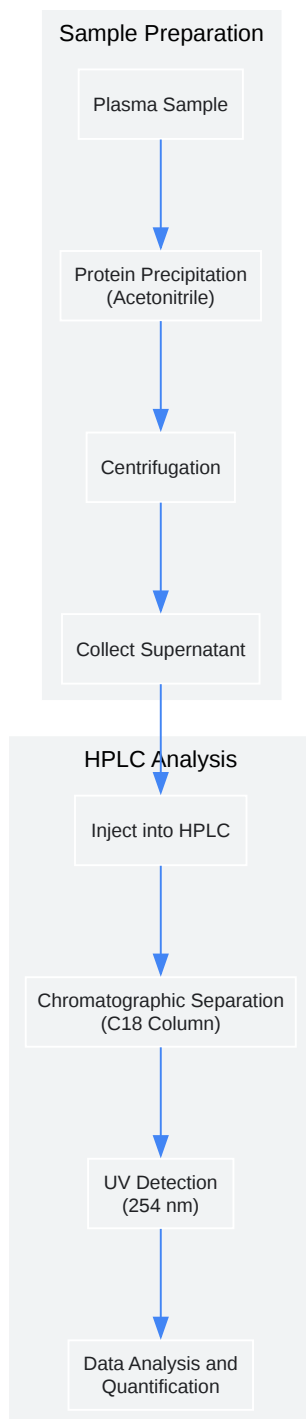
Sample Preparation (from Plasma):

- To a 100 µL plasma sample, add 200 µL of acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.

- Centrifuge at 10,000 rpm for 10 minutes.
- Collect the supernatant and inject a portion into the HPLC system.

The following diagram outlines a typical experimental workflow for the HPLC analysis of **3-Desacetyl Cefotaxime lactone** in a plasma sample.

HPLC Analysis Workflow



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Caption: Workflow for HPLC analysis of the lactone.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides higher sensitivity and selectivity for the quantification of **3-Desacetyl Cefotaxime lactone**, especially at low concentrations in complex biological matrices.

Instrumentation:

- A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

LC Conditions:

- Similar to the HPLC method, a C18 column with a gradient elution of water and acetonitrile (both often containing 0.1% formic acid to improve ionization) is typically used.

MS/MS Conditions (Example):

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions:
 - Quantifier: m/z 396.0 → [Specific fragment ion]
 - Qualifier: m/z 396.0 → [Another specific fragment ion]
- Collision Energy: Optimized for the specific instrument and transitions.

Sample Preparation:

- Protein precipitation as described for HPLC is a common and effective method. Solid-phase extraction (SPE) can also be employed for cleaner extracts and improved sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of **3-Desacetyl Cefotaxime lactone**. HNMR data for this compound is available and can be used for identity confirmation.^[3]

Conclusion

This technical guide has provided a detailed overview of **3-Desacetyl Cefotaxime lactone**, covering its chemical structure, physicochemical properties, formation, and analytical methodologies. The information presented herein is intended to be a valuable resource for scientists and researchers working with this compound, facilitating its accurate identification, quantification, and further investigation.

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